(S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate
Description
(S)-Chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate is a chiral ester derivative of valine, characterized by a methoxycarbonyl-protected amino group and a chloromethyl ester moiety. Its molecular formula is C₁₁H₂₀ClNO₄, with a molecular weight of 265.73 g/mol and a CAS number of 40224-39-3 . The compound is typically a colorless to pale yellow liquid with a predicted density of 1.116 g/cm³ and a boiling point of 337.6°C . It is used in research settings as a synthetic intermediate, particularly in peptide chemistry and prodrug development. Handling requires storage at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation, and solutions should avoid repeated freeze-thaw cycles .
Properties
IUPAC Name |
chloromethyl (2S)-2-(methoxycarbonylamino)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO4/c1-5(2)6(7(11)14-4-9)10-8(12)13-3/h5-6H,4H2,1-3H3,(H,10,12)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBMMJJMRLKXID-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCl)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCl)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the methylbutanoate backbone: This can be achieved through esterification reactions involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst.
Introduction of the chloromethyl group: This step often involves the chlorination of a suitable precursor, such as an alcohol or an alkyl halide, using reagents like thionyl chloride or phosphorus trichloride.
Addition of the methoxycarbonyl group: This can be accomplished through a nucleophilic substitution reaction where a methoxycarbonyl group is introduced using reagents like dimethyl carbonate or methyl chloroformate.
Industrial Production Methods
In an industrial setting, the production of (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl ester moiety () exhibits high electrophilicity, enabling nucleophilic displacement under mild conditions. Key reactions include:
Reaction with Amines
In peptide synthesis, the chloromethyl group reacts with primary amines (e.g., amino acid residues) to form stable amide bonds. For example:
This reaction proceeds in dichloromethane/water biphasic systems with sodium bicarbonate as a base, achieving near-quantitative yields .
Reaction with Thiols
Thiol-containing nucleophiles (e.g., cysteine derivatives) displace chloride to form thioether linkages:
Optimal conditions involve polar aprotic solvents (e.g., DMF) at 20–25°C .
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amines | , 0–20°C | Amide-linked derivatives | 100% | |
| Thiols | DMF, RT | Thioether conjugates | 85–90% |
Chloromethyl Ester Hydrolysis
The chloromethyl ester hydrolyzes to the corresponding carboxylic acid under basic conditions:
This reaction occurs rapidly in aqueous NaHCO₃ at 0°C, yielding (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid .
Methoxycarbonylamino Group Stability
The carbamate () resists hydrolysis under mild acidic/basic conditions (pH 3–10) but cleaves in concentrated HCl (6 M, 100°C) to release the free amine:
This stability profile allows selective modification of the chloromethyl group without disturbing the carbamate .
Peptide Coupling
The compound serves as an acylating agent in solid-phase peptide synthesis. Its chloromethyl group reacts with resin-bound amines, enabling sequential elongation while preserving stereochemical integrity .
Crosslinking in Polymer Chemistry
Reaction with diamine or dithiol crosslinkers forms networked polymers. For example, ethylenediamine generates bis-amide linkages, yielding hydrogels with tunable mechanical properties .
Comparative Reactivity of Structural Analogues
| Compound | Functional Groups | Reactivity |
|---|---|---|
| (S)-Chloromethyl ester (target) | Chloromethyl, carbamate | High electrophilicity at |
| L-Valine Derivatives | Amino, carboxyl | Limited crosslinking utility |
| Methionine Analogues | Thioether, carboxyl | Oxidative susceptibility |
The chloromethyl ester’s unique reactivity enables applications inaccessible to analogues, such as site-specific bioconjugation .
Stability and Storage Recommendations
Scientific Research Applications
Pharmaceutical Development
1. Medicinal Chemistry
(S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate has garnered attention for its possible interactions with biological targets, influencing metabolic pathways. Its structure suggests a range of biological activities, making it a candidate for drug development. Computer-aided drug design tools have been utilized to predict its biological activity spectrum, indicating promising therapeutic applications alongside potential toxic effects.
2. Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it can be used in the production of Ledipasvir, an antiviral medication used to treat hepatitis C . The synthetic pathways for producing (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate are efficient and maintain stereochemical integrity, which is crucial for the biological activity of the resultant compounds.
1. Antiparasitic Activity
Research indicates that derivatives of (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate may exhibit antiparasitic properties. Studies have shown that similar compounds can inhibit the growth of parasites such as Leishmania and Trypanosoma, suggesting that this compound could be explored further for developing antiparasitic agents .
2. Interaction Studies
Interaction studies have focused on the binding affinity of (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate to various biological targets. Techniques such as molecular docking and enzyme inhibition assays help elucidate its mechanism of action and therapeutic potential while assessing any adverse effects associated with its use.
Mechanism of Action
The mechanism of action of (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. Alternatively, it can modulate receptor function by interacting with binding sites, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features include:
- Chloromethyl ester group : Enhances reactivity in nucleophilic substitution reactions.
- Methoxycarbonyl (Boc analog): Protects the amino group, offering moderate stability compared to tert-butoxycarbonyl (Boc).
- (S)-configuration : Imparts chirality, critical for biological activity and synthetic applications.
Table 1: Structural Comparison with Analogous Compounds
Physicochemical Properties
- Solubility: The chloromethyl ester group in the target compound reduces polarity, limiting water solubility. By contrast, hydrochloride salts (e.g., Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) exhibit higher solubility in polar solvents due to ionic character .
- Stability: The methoxycarbonyl group offers moderate hydrolytic stability, whereas Boc-protected analogs (e.g., [(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate) are more resistant to acidic conditions .
- Reactivity: The chloromethyl ester enables facile alkylation reactions, unlike methyl or ethyl esters in other analogs (e.g., Methyl 2-amino-3-methylbutanoate hydrochloride) .
Biological Activity
(S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chloromethyl group : Enhances reactivity.
- Methoxycarbonyl group : Contributes to its pharmacological properties.
- Amino group : Essential for biological interactions.
Biological Activity Overview
(S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate exhibits a range of biological activities, primarily due to its ability to interact with various biological targets. The following table summarizes its potential pharmacological effects:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains, indicating potential use as an antibacterial agent. |
| Antioxidant | May reduce oxidative stress, contributing to cellular protection mechanisms. |
| Anti-inflammatory | Shows promise in modulating inflammatory pathways, potentially useful in treating inflammatory diseases. |
| Enzyme Inhibition | Interacts with specific enzymes involved in metabolic processes, influencing biochemical pathways. |
The mechanism of action for (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate involves several biochemical interactions:
- Enzyme Substrate : The compound may act as a substrate for enzymes involved in amino acid metabolism, which can influence various metabolic pathways.
- Receptor Binding : Its structural components suggest potential binding affinity to specific receptors, affecting signal transduction pathways.
- Reactive Intermediate Formation : The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of reactive intermediates that may interact with biological macromolecules.
Synthesis Methods
The synthesis of (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate can be achieved through various methods:
- Esterification Reactions : Utilizing protic acids (e.g., hydrochloric acid) catalyzes the formation of the ester bond.
- Chloromethylation : This step introduces the chloromethyl group, enhancing the compound's reactivity.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study evaluated the antibacterial effect of (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antibacterial agent.
-
Anti-inflammatory Effects :
- Research exploring the anti-inflammatory properties demonstrated that the compound could downregulate pro-inflammatory cytokines in vitro, indicating its therapeutic potential for inflammatory disorders.
-
Metabolic Pathway Interaction :
- A computational study using molecular docking techniques revealed that (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate binds effectively to enzymes involved in amino acid metabolism, suggesting a role in modulating metabolic pathways.
Q & A
Q. What are the key steps for synthesizing (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate?
The synthesis typically involves:
- Amino protection : Introducing the methoxycarbonyl group to protect the amine, analogous to tert-butoxycarbonyl (Boc) protection methods .
- Esterification : Reacting the carboxylic acid intermediate with chloromethylating agents (e.g., chloromethyl chloroformate) under anhydrous conditions.
- Stereochemical control : Using chiral starting materials (e.g., (S)-configured amino acids) or enantioselective catalysis to maintain the (S)-configuration .
- Purification : Employing reversed-phase C18 column chromatography (acetonitrile/water gradients) to isolate the product .
Q. How can the purity and identity of the compound be verified?
- LCMS/HPLC : Retention time and mass spectrometry data (e.g., [M+H]+ ion) confirm molecular weight and purity. For example, LCMS conditions similar to those used for methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate can be adapted .
- 1H-NMR : Characteristic peaks for the methoxycarbonyl group (~3.7 ppm, singlet) and chloromethyl ester (~4.5–5.0 ppm) should be observed. Compare with spectral data from structurally related esters, such as methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride .
- Chiral HPLC : To confirm enantiomeric excess using chiral stationary phases .
Q. What are the critical storage conditions for this compound?
- Store at 0–6°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the chloromethyl ester .
- Avoid moisture and prolonged exposure to light, as chloroesters are prone to degradation .
Advanced Research Questions
Q. How can competing side reactions during synthesis (e.g., racemization or ester hydrolysis) be minimized?
- Low-temperature reactions : Conduct esterification steps at 0–5°C to reduce racemization .
- Inert atmosphere : Use nitrogen or argon to prevent oxidation of sensitive intermediates .
- Protecting group strategy : Temporarily protect reactive groups (e.g., tert-butyl in similar compounds) to block unwanted nucleophilic attacks .
- Real-time monitoring : Employ TLC or inline HPLC to detect intermediates and adjust reaction conditions promptly .
Q. What analytical methods resolve contradictions in stereochemical assignment?
- X-ray crystallography : Definitive confirmation of absolute configuration, as demonstrated for structurally related amides .
- Optical rotation : Compare experimental [α]D values with literature data for chiral esters (e.g., (S)-2-hydroxy-3-methylbutanoate derivatives ).
- NOESY NMR : Detect spatial proximity of substituents to validate stereochemistry .
Q. How does the chloromethyl group influence the compound’s reactivity in downstream applications?
- Nucleophilic substitution : The chloromethyl ester can act as a leaving group, enabling conjugation with thiols or amines (e.g., in prodrug design) .
- Stability trade-offs : While reactive, the group’s liability requires careful handling. Stabilize via lyophilization or formulation with cyclodextrins .
Q. What strategies optimize yield in large-scale synthesis?
- Solvent selection : Use THF or DMF for improved solubility of intermediates, as seen in methyl 1-(methylamino)cyclobutanecarboxylate synthesis .
- Catalytic efficiency : Screen palladium or organocatalysts for enantioselective steps .
- Workflow integration : Combine protection, coupling, and deprotection steps in one pot to reduce purification losses .
Methodological Considerations
Q. How to address discrepancies in LCMS/HPLC data across batches?
- Column recalibration : Use certified reference standards (e.g., (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid) to validate retention times .
- Mass accuracy checks : Perform high-resolution MS (HRMS) to distinguish isobaric impurities .
- Buffer optimization : Adjust mobile phase pH or ion-pairing agents to resolve co-eluting peaks .
Q. What are the best practices for characterizing hydrolytic degradation products?
- Forced degradation studies : Expose the compound to acidic/basic conditions and analyze via LCMS to identify hydrolysis by-products (e.g., methoxycarbonylamine and 3-methylbutanoic acid derivatives) .
- Isotopic labeling : Use deuterated water (D2O) in degradation experiments to track proton exchange in NMR .
Q. How can this compound serve as an intermediate in peptide mimetics or prodrugs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
